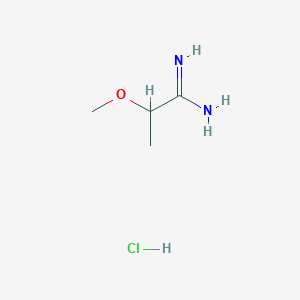
2-Methoxypropanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypropanimidamide hydrochloride is a chemical compound with the CAS Number: 3191-79-5 . It has a molecular weight of 138.6 and its IUPAC name is 2-methoxypropanimidamide hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methoxypropanimidamide hydrochloride is 1S/C4H10N2O.ClH/c1-3(7-2)4(5)6;/h5-6H2,1-2H3;1H . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.Physical And Chemical Properties Analysis
2-Methoxypropanimidamide hydrochloride is a powder with a melting point of 107-110°C . It has a molecular weight of 138.6 .Wissenschaftliche Forschungsanwendungen
Antiviral and Immunomodulatory Effects
Research has explored the antiviral activity of compounds similar to 2-Methoxypropanimidamide hydrochloride, particularly in the context of treating viral infections. For instance, hydroxychloroquine, a compound with a mechanism of action akin to chloroquine and related to the methoxy compound class, has been tested for its potential in treating SARS-CoV-2 infection. Hydroxychloroquine's immunomodulatory effects might be beneficial in controlling the cytokine storm in critically ill patients with COVID-19, indicating a potential avenue for the application of related methoxy compounds in viral therapies (Yao et al., 2020).
Endocrine Disruption and Environmental Impact
Methoxychlor, a compound structurally related to 2-Methoxypropanimidamide hydrochloride, has been studied for its endocrine-disrupting effects, particularly its interactions with estrogen and androgen receptors. Such studies reveal the compound's potential environmental and health impacts, shedding light on the complex mechanisms through which these chemicals can influence hormonal activity (Gaido et al., 2000).
Biocompatible Polymer Synthesis
In the field of materials science, derivatives of related compounds have been utilized in the synthesis of biocompatible polymers. For example, research into rhodamine 6G-based compounds, which share a functional group similarity with 2-Methoxypropanimidamide hydrochloride, has led to the development of fluorescently labeled polymers. These materials are promising for biomedical applications, indicating the potential for related methoxy compounds in enhancing biocompatible material design (Madsen et al., 2011).
Oncological Therapies
The exploration of methoxy compounds extends into oncology, with studies on 2-Methoxyestradiol revealing its antiangiogenic and antitumor activities. Such compounds have been shown to inhibit tumor growth and angiogenesis effectively, suggesting potential applications of 2-Methoxypropanimidamide hydrochloride derivatives in cancer therapy (Cho et al., 2011).
Safety and Hazards
The safety information for 2-Methoxypropanimidamide hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
The primary targets of 2-Methoxypropanimidamide hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be better understood .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how 2-Methoxypropanimidamide hydrochloride interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
2-methoxypropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(7-2)4(5)6;/h3H,1-2H3,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKXIZVLPGDIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypropanimidamide hydrochloride | |
CAS RN |
3191-79-5 |
Source


|
| Record name | 2-methoxypropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)
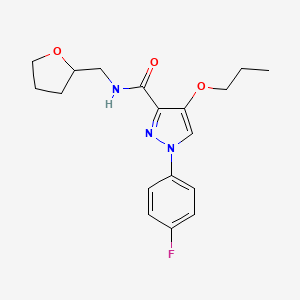
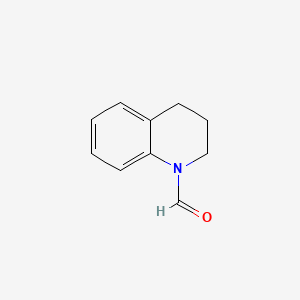

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)
![(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/no-structure.png)



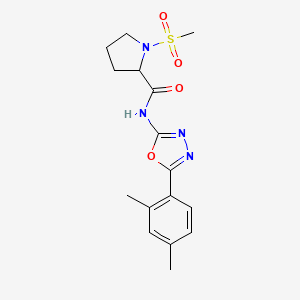
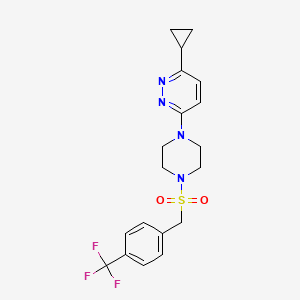
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2744696.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)